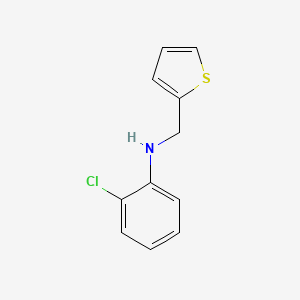

2-chloro-N-(thiophen-2-ylmethyl)aniline

Description

2-Chloro-N-(thiophen-2-ylmethyl)aniline (CAS Ref: 10-F679214) is a substituted aniline derivative featuring a thiophene-methyl group at the nitrogen atom and a chlorine substituent at the ortho position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in Pd-catalyzed cyclization reactions for constructing nitrogen-containing heterocycles such as dibenzazepines and carbazoles . Its thiophene moiety introduces unique electronic and steric properties, distinguishing it from simpler aniline derivatives.

Properties

IUPAC Name |

2-chloro-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNSADYKEKTOCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2-chloroaniline with thiophen-2-ylmethanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted anilines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is employed in the development of organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophen-2-ylmethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the chlorine atom can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

3-Chloro-N-(thiophen-2-ylmethyl)aniline (CAS 914207-60-6)

4-Chloro-2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline

- Structural Difference : Additional methoxy groups at positions 2 and 5, with chlorine at para.

- Properties: Molecular formula C₁₃H₁₄ClNO₂S, molar mass 283.77 g/mol .

N-(2-(Thiophen-2-yl)ethyl)aniline (CAS 1120351-34-9)

- Structural Difference : Ethyl linker between the aniline nitrogen and thiophene.

- Properties : Molecular formula C₁₂H₁₃NS, molar mass 203.31 g/mol .

- Reactivity : The longer ethyl chain increases steric bulk, which may reduce efficiency in forming strained heterocycles like 5-membered indoles compared to the methyl-linked analog.

Physicochemical Properties

Key Observations :

- The meta-chloro isomer (CAS 914207-60-6) exhibits a lower pKa, suggesting increased acidity of the aniline NH compared to the ortho-chloro derivative. This could influence its participation in base-mediated coupling reactions .

- Methoxy-substituted analogs likely exhibit higher solubility in polar solvents due to enhanced hydrogen bonding capacity.

Reactivity in Pd-Catalyzed Cyclizations

The target compound and its analogs are precursors for synthesizing tricyclic heterocycles via Pd-ligand-controlled cyclizations. Key comparisons include:

Ligand-Dependent Selectivity

- For example, this compound forms dibenzazepines with L₂, whereas switching ligands may redirect reactivity toward carbazoles or acridines .

Biological Activity

2-Chloro-N-(thiophen-2-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications. The following sections detail specific activities and findings.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.5 μg/mL |

| Escherichia coli | < 1.0 μg/mL |

| Klebsiella pneumoniae | < 1.0 μg/mL |

| Pseudomonas aeruginosa | < 2.0 μg/mL |

These results suggest the compound's potential as a lead in developing new antibiotics, particularly against multidrug-resistant strains.

Anticancer Activity

Recent studies have explored the compound's effects on cancer cell lines, indicating promising anticancer activity.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF7) and lung (A549) cancers. The findings are summarized below:

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

The compound demonstrated selective cytotoxicity, primarily inducing apoptosis in cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Topoisomerases Inhibition : The compound has been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription.

- Cell Cycle Regulation : It affects cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound activates caspase pathways, promoting programmed cell death in cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.